molecular formula C5H7N3O B155144 Ethanone, 1-(1-methyl-1H-1,2,3-triazol-4-yl)- CAS No. 128979-26-0

Ethanone, 1-(1-methyl-1H-1,2,3-triazol-4-yl)-

Cat. No. B155144
CAS RN: 128979-26-0
M. Wt: 125.13 g/mol
InChI Key: CXWKYVZGMHELSR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Ethanone, 1-(1-methyl-1H-1,2,3-triazol-4-yl)-” is a chemical compound that belongs to the class of organic compounds known as triazoles . Triazoles are organic compounds that contain a five-member aromatic ring made up of two carbon atoms and three nitrogen atoms .


Synthesis Analysis

The synthesis of similar triazole compounds has been reported in the literature. For instance, a series of 4- (1H-1,2,4-triazol-1-yl)benzoic acid hybrids was successfully synthesized . Another study reported the synthesis of novel 1H-1,2,3-triazole analogs via “Click” chemistry and Suzuki–Miyaura cross-coupling reaction in an aqueous medium .


Molecular Structure Analysis

While specific structural data for “Ethanone, 1-(1-methyl-1H-1,2,3-triazol-4-yl)-” was not found, similar compounds have had their structures confirmed by X-ray crystallography . For example, the structures of six newly synthesized heterocycles were confirmed by X-ray crystallography .


Chemical Reactions Analysis

The chemical reactions involving similar triazole compounds have been studied. For example, reactions of 1- (5-methyl)-1H-1,2,3-triazol-4-yl)ethan-1-ones and benzaldehydes in ethanol under basic conditions gave the corresponding chalcones . Another study reported the synthesis of novel hydroxamic acids incorporating 1- ( (1H-1,2,3-Triazol-4-yl)methyl)-3-hydroxyimino-indolin-2-ones .

Scientific Research Applications

Cytotoxicity Studies

This compound has been used in the design and synthesis of derivatives for in vitro cytotoxic activity screening against various cancer cell lines. Such studies are crucial for developing new anticancer drugs .

Organocatalysis

Researchers have utilized this compound in organocatalytic reactions, such as L-proline-catalyzed synthesis of 1,2,3-triazoles. These reactions are significant for creating regioselective compounds with potential applications in medicinal chemistry .

Antifungal Agents

Derivatives of “Ethanone, 1-(1-methyl-1H-1,2,3-triazol-4-yl)-” have been evaluated as potential antifungal agents. The synthesis of novel triazole derivatives aims to discover more effective treatments against fungal infections .

Chemical Synthesis Methods

The compound is involved in various chemical synthesis methods that produce bioactive triazoles. These methods contribute to the development of robust and selective synthetic routes for pharmaceuticals .

Future Directions

The future directions in the research of triazole compounds include the design and synthesis of novel triazole derivatives with improved biological activities . Additionally, further investigation on absorption, distribution, metabolism, excretion, and toxicity (ADMET) of these compounds is suggested .

properties

IUPAC Name

1-(1-methyltriazol-4-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3O/c1-4(9)5-3-8(2)7-6-5/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXWKYVZGMHELSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CN(N=N1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60443919
Record name Ethanone, 1-(1-methyl-1H-1,2,3-triazol-4-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60443919
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

125.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethanone, 1-(1-methyl-1H-1,2,3-triazol-4-yl)-

CAS RN

128979-26-0
Record name Ethanone, 1-(1-methyl-1H-1,2,3-triazol-4-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60443919
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(1-methyl-1H-1,2,3-triazol-4-yl)ethan-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.